molecular formula C14H15NO B188318 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde CAS No. 327060-71-9

2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B188318
CAS No.: 327060-71-9
M. Wt: 213.27 g/mol
InChI Key: YGUWNSYHYBHIIC-UHFFFAOYSA-N
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Description

OSM-S-29 is a compound that belongs to the aminothienopyrimidine series. It has been studied for its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is known for its unique structure and properties, which make it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-29 involves the construction of the thienopyrimidine scaffold. . This method is synthetically tractable and maintains workable yields of around 50%.

Industrial Production Methods

Industrial production methods for OSM-S-29 are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

OSM-S-29 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of OSM-S-29 involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme asparagine tRNA synthetase in Plasmodium falciparum, leading to the inhibition of protein translation and activation of the amino acid starvation response . This mechanism is specific to the parasite, making OSM-S-29 a promising candidate for antimalarial drug development.

Comparison with Similar Compounds

OSM-S-29 is part of the aminothienopyrimidine series, which includes several similar compounds such as OSM-S-106 and TCMDC-135294. These compounds share a common scaffold but differ in their substituents, leading to variations in their biological activity and properties

List of Similar Compounds

  • OSM-S-106
  • TCMDC-135294
  • OSM-S-137

Properties

IUPAC Name

2,5-dimethyl-1-(4-methylphenyl)pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-4-6-14(7-5-10)15-11(2)8-13(9-16)12(15)3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUWNSYHYBHIIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355912
Record name 2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327060-71-9
Record name 2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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